FRAX1036

Description

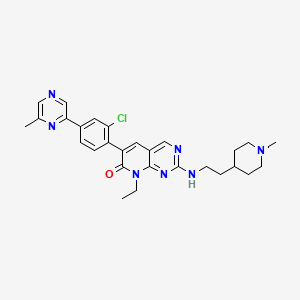

Structure

2D Structure

Properties

IUPAC Name |

6-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[2-(1-methylpiperidin-4-yl)ethylamino]pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32ClN7O/c1-4-36-26-21(16-32-28(34-26)31-10-7-19-8-11-35(3)12-9-19)13-23(27(36)37)22-6-5-20(14-24(22)29)25-17-30-15-18(2)33-25/h5-6,13-17,19H,4,7-12H2,1-3H3,(H,31,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCBSFIKWACFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=NC(=CN=C4)C)Cl)NCCC5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of FRAX1036

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the mechanism of action for FRAX1036, a selective inhibitor of Group I p21-activated kinases (PAKs). It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Executive Summary

This compound is a potent, ATP-competitive small molecule inhibitor that demonstrates high selectivity for Group I p21-activated kinases (PAKs), particularly PAK1 and PAK2.[1][2] PAKs are serine/threonine kinases that function as crucial downstream effectors for the Rho family GTPases, Rac1 and Cdc42.[3][4] These kinases are integral components of numerous signaling pathways that regulate cell motility, cytoskeletal dynamics, proliferation, and survival.[4] Dysregulation of PAK signaling, especially the hyperactivation of PAK1, is frequently implicated in the pathology of various human cancers, including breast, ovarian, and neurofibromatosis type 2 (NF2).[3][5] this compound exerts its therapeutic potential by inhibiting PAK1/2 kinase activity, thereby modulating downstream oncogenic signaling cascades such as the RAF/MEK/ERK pathway, leading to reduced cell proliferation and, in some contexts, apoptosis.[1][5]

Core Mechanism of Action

This compound functions as a selective, ATP-competitive inhibitor of Group I PAKs.[2] Its primary targets are PAK1 and PAK2.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation and subsequent activation of downstream substrates.[2][5] This inhibition disrupts the signal transduction cascades that rely on PAK1/2 activity. The most common mechanism for PAK1 hyperactivation in cancer is the genomic amplification of the PAK1 gene located on chromosome 11q13.[3] this compound has shown significant efficacy in preclinical models of cancers characterized by this amplification.[3]

Quantitative Data Summary

The potency and efficacy of this compound have been quantified through various in vitro and cellular assays.

| Target | Assay Type | Metric | Value (nM) | Reference |

| PAK1 | Kinase Assay | Ki | 23.3 | [1] |

| PAK2 | Kinase Assay | Ki | 72.4 | [1] |

| PAK4 | Kinase Assay | Ki | 2,400 | [6] |

| Cell Line | Assay Type | Metric | Value (µM) | Notes | Reference |

| MDA-MB-175 | Western Blot | EC50 | 2.5 - 5.0 | Inhibition of MEK1-S298 & CRAF-S338 phosphorylation. | [1] |

| HEI-193 | Proliferation | IC50 | 1.6 | 72-hour proliferation assay. | [5] |

| MS02 | Proliferation | IC50 | 0.162 | 72-hour proliferation assay. | [5] |

| EBC1 | Western Blot | IC50 | 0.179 | Inhibition of pMEK. | [6] |

Downstream Signaling Effects

Inhibition of PAK1 by this compound leads to the modulation of multiple downstream signaling pathways critical for cancer cell survival and proliferation.

4.1 RAF/MEK/ERK Pathway: PAK1 can directly phosphorylate and activate components of the MAPK cascade, including RAF-1 (CRAF) at S338 and MEK1 at S298.[5] Treatment with this compound has been shown to decrease the phosphorylation of CRAF, MEK, and ERK in cancer cells, effectively attenuating this pro-proliferative signaling axis.[3][5]

4.2 Wnt/β-catenin Pathway: The Wnt/β-catenin cascade is another pathway regulated by PAK1.[3] In OVCAR-3 ovarian cancer cells, treatment with this compound resulted in a significant decrease in the phosphorylated form of β-catenin.[3]

4.3 Cell Cycle and Apoptosis Regulation: In certain cellular contexts, this compound treatment induces apoptosis.[1] In OVCAR-3 cells, this is accompanied by an upregulation of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21, along with a downregulation of the mitotic protein Cyclin B1.[1]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

5.1 In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the kinase activity of PAK1 by quantifying the amount of ADP produced in the enzymatic reaction.[7][8]

-

Reagent Preparation: Dilute recombinant human PAK1 enzyme, peptide substrate, ATP, and serially diluted this compound in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

-

Kinase Reaction: In a 384-well plate, add 5 µL of the test compound (this compound) or vehicle control (DMSO) to wells. Add 10 µL of PAK1 enzyme and incubate for 10 minutes at room temperature.

-

Initiation: Start the reaction by adding 10 µL of a 2.5x ATP/substrate mix. Incubate for 60 minutes at room temperature.

-

Termination: Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Data Acquisition: Record luminescence using a microplate reader. Calculate the percentage of inhibition relative to the vehicle control.

5.2 Western Blot Analysis of Downstream Signaling

This method is used to detect changes in the phosphorylation status of PAK1 downstream targets in cells treated with this compound.[1][3]

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-175 or OVCAR-3) and allow them to adhere. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-MEK, phospho-ERK, total-MEK, total-ERK, β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5.3 In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.[3][5]

-

Animal Model: Use immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., OVCAR-3) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

-

Drug Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin in 50 mM citrate buffer, pH 3.0).[5] Administer the drug to the treatment group at a specified dose (e.g., 20-30 mg/kg) via a specified route (e.g., oral gavage) daily.[3][5] The control group receives the vehicle only.

-

Monitoring: Monitor tumor volume, animal body weight, and overall health twice a week for the duration of the study (e.g., 12 weeks).[3][5]

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for target modulation).

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. optibrium.com [optibrium.com]

- 7. 4.5. In Vitro Assay for PAK1 Inhibition [bio-protocol.org]

- 8. promega.com [promega.com]

FRAX1036: A Selective Inhibitor of Group I p21-Activated Kinases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FRAX1036 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), particularly PAK1. PAKs are critical signaling nodes downstream of Rac and Cdc42 small GTPases, playing a pivotal role in cell proliferation, survival, motility, and cytoskeletal dynamics. Dysregulation of PAK signaling, especially the hyperactivation of PAK1, is implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for key experimental assays.

Introduction to p21-Activated Kinases (PAKs)

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key effectors for the Rho family of small GTPases, Rac1 and Cdc42.[1] The six mammalian PAKs are categorized into two groups based on sequence and structural homology: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[2] Group I PAKs, the primary focus of this guide, are characterized by an autoinhibitory domain that regulates their activation.[1] Upon binding of active Rac/Cdc42, this autoinhibition is relieved, leading to kinase activation and downstream signaling.

PAK1, in particular, is frequently overexpressed or hyperactivated in a variety of human cancers, including breast, ovarian, and lung cancers, often correlating with advanced tumor grade and poor patient survival.[2] This hyperactivation can be driven by genomic amplification of the PAK1 gene located at chromosome 11q13.[1] Once activated, PAK1 influences multiple oncogenic signaling pathways, including the Raf/MEK/ERK and PI3K/AKT pathways, thereby promoting cell proliferation and survival.[3][4]

This compound: A Selective PAK1 Inhibitor

This compound is a pyrido[2,3-d]pyrimidin-7-one derivative developed as a potent and selective ATP-competitive inhibitor of Group I PAKs.[5][6] Its development was aimed at targeting cancers with PAK1 hyperactivation.

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C28H32ClN7O | [7] |

| Molecular Weight | 518.05 g/mol | [8] |

| CAS Number | 1432908-05-8 (free base) | [7] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of PAK1 and preventing the transfer of a phosphate group to its substrates.[6] This inhibition blocks the downstream signaling cascades that are dependent on PAK1 activity.

The following diagram illustrates the mechanism of action of this compound within the PAK1 signaling pathway.

Caption: Mechanism of this compound action in the PAK1 signaling pathway.

Quantitative Data

Biochemical Potency

This compound exhibits high potency against Group I PAKs, with a degree of selectivity over Group II PAKs such as PAK4.

| Target Kinase | Inhibition Constant (Ki) | Reference |

| PAK1 | 23.3 nM | [8][9] |

| PAK2 | 72.4 nM | [8][9] |

| PAK4 | 2.4 µM | [8][9] |

Cellular Activity

The inhibitory effects of this compound have been demonstrated in various cancer cell lines, particularly those with PAK1 gene amplification.

| Cell Line | Assay Type | Endpoint | Value | Concentration | Reference |

| MDA-MB-175 (PAK1-amplified breast cancer) | Western Blot | Inhibition of MEK1-S298 & CRAF-S338 phosphorylation | Potent Inhibition | 2.5 - 5 µM | [8] |

| MDA-MB-175 (PAK1-amplified breast cancer) | Apoptosis Assay | Induction of Apoptosis | Observed | Not Specified | [8] |

| OVCAR-3 (PAK1-amplified ovarian cancer) | Western Blot | Upregulation of p53 & p21, Downregulation of cyclin B1 | Observed | Not Specified | [8] |

| OVCAR-3 (ovarian cancer) | Cell Viability | IC50 | 3 µM (with Rottlerin) | 3 µM | [2] |

| OV-90 (ovarian cancer) | Cell Viability | IC50 | 6 µM (with Rottlerin) | 1 µM | [2] |

| MS02 (Merlin-deficient Schwann cells) | Proliferation Assay | IC50 | 162 nM | Not Applicable | [10] |

| HEI-193 (NF2 patient-derived schwannoma) | Proliferation Assay | IC50 | 1.6 µM | Not Applicable | [10] |

In Vivo Efficacy

Preclinical studies in mouse xenograft models have shown the anti-tumor activity of this compound.

| Animal Model | Cancer Type | Dosage | Administration | Outcome | Reference |

| SCID Mice (OVCAR-3 xenograft) | Ovarian Cancer | 20 mg/kg | Oral, once daily | Significantly reduced tumor volume (in combination with Rottlerin) | [2] |

| Mice (KT21 tumor xenograft) | Not Specified | Not Specified | Not Specified | Slower tumor growth | [8] |

| NF2 GEMM | Schwannoma | 30 mg/kg | Oral gavage, daily | Insignificant efficacy in vivo, transient pPAK1/2 reduction | [10][11] |

Experimental Protocols

Kinase Inhibition Assay (Z'-LYTE™ FRET Assay)

This protocol describes a method to determine the in vitro potency of this compound against PAK kinases.[9]

Workflow Diagram:

Caption: Workflow for the FRET-based kinase inhibition assay.

Materials:

-

Human recombinant PAK1, PAK2, or PAK4

-

FRET peptide substrate (e.g., Ser/Thr 19)

-

This compound (serially diluted)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA

-

ATP

-

Z'-LYTE™ Development Reagent

-

384-well black polypropylene plates

Procedure:

-

Prepare a 10 µL assay mixture containing assay buffer, 2 µM FRET peptide substrate, the respective PAK enzyme (20 pM PAK1, 50 pM PAK2, or 90 pM PAK4), and serially diluted this compound.

-

Pre-incubate the mixture for 10 minutes at 22°C.

-

Initiate the kinase reaction by adding ATP to a final concentration of 160 µM for PAK1, 480 µM for PAK2, or 16 µM for PAK4.

-

Incubate the reaction for 60 minutes at 22°C.

-

Stop the reaction by adding 5 µL of Z'-LYTE™ development reagent.

-

Incubate for an additional 60 minutes at room temperature.

-

Measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) after excitation at 400 nm.

-

Calculate the emission ratio (445 nm/520 nm) to quantify substrate phosphorylation and determine the inhibitory activity of this compound.

Cell Viability Assay (AlamarBlue Assay)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells.[2]

Procedure:

-

Plate cells (e.g., OVCAR-3) in 96-well plates at a density of 4 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and/or other compounds if studying combination effects).

-

Incubate the cells for the desired period (e.g., 3 days).

-

Add AlamarBlue reagent to each well according to the manufacturer's instructions.

-

Incubate for a further 2-4 hours.

-

Measure the fluorescence or absorbance to determine cell viability.

-

Calculate the half-maximal inhibitory concentration (IC₅₀).

Western Blot Analysis of PAK1 Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of PAK1 downstream effectors following this compound treatment.[5][8]

Procedure:

-

Plate cells (e.g., MDA-MB-175) and treat with increasing concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of PAK1 effector proteins (e.g., p-MEK1, p-CRAF, p-AKT) and survival signaling markers.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.[2]

Logical Relationship Diagram:

Caption: Logical flow of an in vivo tumor xenograft study.

Procedure:

-

Inject cancer cells (e.g., 5 x 10⁶ OVCAR-3 cells) subcutaneously into the flank of immunocompromised mice (e.g., six-week-old female SCID mice).

-

Allow tumors to develop to a palpable volume (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination therapy).

-

Administer this compound (e.g., 20 mg/kg, orally, once daily) or vehicle control for a specified period (e.g., 22 days).

-

Monitor tumor volume by caliper measurements at regular intervals (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Analyze the data to determine the effect of this compound on tumor growth.

Limitations and Future Directions

Despite its potency and selectivity, the development of this compound has faced challenges, including off-target effects on the hERG potassium channel and suboptimal pharmacokinetic properties such as poor bioavailability.[5][12] These limitations have spurred the development of next-generation PAK1 inhibitors with improved safety and drug-like properties.[5]

Conclusion

This compound is a valuable research tool for investigating the biological roles of Group I PAKs and for preclinical studies exploring the therapeutic potential of PAK1 inhibition in cancer. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound and in the broader field of PAK-targeted drug discovery. The insights gained from studies with this compound will continue to inform the development of more effective and safer PAK inhibitors for clinical applications.

References

- 1. pnas.org [pnas.org]

- 2. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting PAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. rcsb.org [rcsb.org]

The Role of FRAX1036 in the Inhibition of p21-Activated Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p21-activated kinases (PAKs) are critical signaling nodes that regulate a multitude of cellular processes, including proliferation, survival, and motility. Their dysregulation is frequently implicated in the pathogenesis of various diseases, notably cancer. This technical guide provides an in-depth overview of FRAX1036, a potent small-molecule inhibitor of Group I PAKs (PAK1, PAK2, and PAK3). We will delve into its mechanism of action, present its inhibitory profile through structured quantitative data, detail key experimental protocols for its characterization, and visualize its impact on crucial signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals investigating PAK inhibition as a therapeutic strategy.

Introduction to p21-Activated Kinases (PAKs)

The p21-activated kinase (PAK) family comprises six serine/threonine kinases that are downstream effectors of the Rho family of small GTPases, primarily Rac and Cdc42.[1] These kinases are categorized into two groups based on their structural and functional similarities: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[2] Group I PAKs are key regulators of cytoskeletal dynamics, cell adhesion, and motility.[1] Furthermore, they play significant roles in cell survival and proliferation, making them attractive targets for therapeutic intervention in diseases like cancer.[1][3] Overexpression and hyperactivation of PAK1, in particular, are common in several malignancies and are associated with poor prognosis.[1][3][4]

This compound: A Potent Group I PAK Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for Group I PAKs.[5] Its chemical structure is provided below.

Chemical Structure of this compound [1]

-

IUPAC Name: 6-[2-Chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[2-(1-methylpiperidin-4-yl)ethylamino]pyrido[2,3-d]pyrimidin-7-one[6]

-

Molecular Formula: C₂₈H₃₂ClN₇O[7]

-

Molecular Weight: 518.05 g/mol [5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Group I PAKs.[8] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades mediated by these kinases. This inhibition leads to a variety of cellular effects, including the induction of apoptosis and the potentiation of the activity of microtubule-stabilizing agents in cancer cells.[1][7]

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound against various PAK isoforms and in different cell lines has been quantitatively assessed. The following tables summarize the key data.

Table 1: In Vitro Kinase Inhibition

| Target | Inhibition Constant (Ki) | IC50 |

| PAK1 | 23.3 nM[2][5][9] | 14 nM[8] |

| PAK2 | 72.4 nM[2][5][9] | 33 nM[8] |

| PAK3 | - | 39 nM[8] |

| PAK4 | 2.4 µM[2][9] | 575 nM[8] |

Table 2: Cellular Inhibitory Activity (IC50)

| Cell Line | Cancer Type | IC50 |

| MS02 (murine Schwann cells) | Neurofibromatosis Type 2 | 162 nM[10] |

| HEI-193 (human Schwann cells) | Neurofibromatosis Type 2 | 1.6 µM[10] |

| MCF10A | Non-transformed breast epithelial | 10 µM[11][12] |

| MCF7 | Luminal breast cancer | 9 µM[11][12] |

| SK-BR-3 | Her2-positive breast cancer | 3 µM[11][12] |

| MDA-MB-231 | Triple-negative breast cancer | 5 µM[11][12] |

Key Signaling Pathways Modulated by this compound

This compound-mediated inhibition of Group I PAKs impacts several critical downstream signaling pathways that are often dysregulated in cancer.

MEK/ERK Pathway

Group I PAKs can activate the MEK/ERK signaling cascade, which is a central regulator of cell proliferation and survival.[3] this compound has been shown to decrease the phosphorylation of key components of this pathway, such as MEK and ERK.[3][4]

Caption: this compound inhibits the MEK/ERK signaling pathway.

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is crucial for development and is frequently hyperactivated in cancer. PAK1 can phosphorylate and stabilize β-catenin, promoting its nuclear translocation and the transcription of target genes.[3][4] Inhibition of PAK1 by this compound can lead to decreased β-catenin signaling.[3][4]

Caption: this compound disrupts the Wnt/β-catenin signaling pathway.

Experimental Protocols

In Vitro Kinase Assay (Z'-LYTE™ Assay)

This protocol describes a method for determining the in vitro inhibitory activity of this compound against PAK enzymes.[9][13]

Materials:

-

Recombinant human PAK1 (kinase domain), PAK2 (full length), or PAK4 (kinase domain)

-

Z'-LYTE™ FRET peptide substrate (e.g., Ser/Thr 19)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA

-

This compound (serially diluted)

-

ATP

-

Z'-LYTE™ Development Reagent

-

384-well black polypropylene plates

Procedure:

-

Prepare assay mixtures in a 384-well plate containing 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA, 2 µM FRET peptide substrate, and the respective PAK enzyme (e.g., 20 pM PAK1, 50 pM PAK2, 90 pM PAK4).

-

Add serially diluted this compound to the wells.

-

Pre-incubate the enzyme, substrate, and inhibitor for 10 minutes at 22°C.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km for each enzyme (e.g., 40 µM for PAK1, 120 µM for PAK2, 4 µM for PAK4).

-

Incubate the reaction for 60 minutes at 22°C.

-

Stop the reaction by adding Z'-LYTE™ Development Reagent.

-

After a 60-minute incubation with the development reagent, measure the fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) with an excitation wavelength of 400 nm.

-

Calculate the emission ratio (445 nm/520 nm) to determine the degree of substrate phosphorylation and subsequently the inhibitory activity of this compound.

Western Blotting for Phospho-protein Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets in whole-cell lysates.[1][5]

Materials:

-

Cell line of interest (e.g., MDA-MB-175)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-MEK1, anti-phospho-ERK1/2, anti-β-catenin)

-

Secondary antibodies (HRP-conjugated)

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (e.g., MTT or Alamar Blue)

This protocol measures the effect of this compound on cell proliferation and viability.[3][11]

Materials:

-

Cell line of interest

-

This compound

-

96-well plates

-

MTT reagent or Alamar Blue reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT or Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate for diseases driven by aberrant Group I PAK signaling. Its high potency and well-characterized mechanism of action make it an excellent probe for elucidating the complex roles of PAKs in cellular physiology and pathology. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further understanding and targeting p21-activated kinases. Continued investigation into the therapeutic applications of this compound and other PAK inhibitors holds promise for the development of novel treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medkoo.com [medkoo.com]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. academic.oup.com [academic.oup.com]

- 11. p21-Activated Kinase 1 Promotes Breast Tumorigenesis via Phosphorylation and Activation of the Calcium/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | p21-Activated Kinase 1 Promotes Breast Tumorigenesis via Phosphorylation and Activation of the Calcium/Calmodulin-Dependent Protein Kinase II [frontiersin.org]

- 13. pubcompare.ai [pubcompare.ai]

FRAX1036: A Technical Guide to Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

FRAX1036 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs).[1] PAKs are a family of serine/threonine kinases that are key downstream effectors of the Rho GTPases Rac and Cdc42, playing a crucial role in various cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[2] Group I PAKs, which include PAK1, PAK2, and PAK3, have been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the target profile and kinase selectivity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Target Profile and Biochemical Potency

This compound demonstrates high potency against Group I PAKs, particularly PAK1 and PAK2. The primary mechanism of action is through competitive inhibition of the ATP-binding site of the kinase.

| Target Kinase | Ki (nM) |

| PAK1 | 23.3 |

| PAK2 | 72.4 |

| PAK4 | 2400 |

| Table 1: Biochemical potency of this compound against PAK isoforms. Data represents the inhibitor constant (Ki) determined through in vitro kinase assays.[1][3] |

Kinase Selectivity

Cellular Activity

This compound effectively inhibits cellular proliferation in cancer cell lines that are dependent on PAK1 signaling. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and its genetic context, with particular sensitivity observed in cells with PAK1 gene amplification.

| Cell Line | Cancer Type | IC50 (µM) |

| OVCAR-3 | Ovarian Cancer | ~3-6 |

| OV-90 | Ovarian Cancer | ~6 |

| MDA-MB-175 | Breast Cancer | Not specified |

| HCC2911 | Breast Cancer | Not specified |

| Table 2: Cellular activity of this compound in various cancer cell lines. IC50 values were determined using cell viability assays.[2] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-proliferative and pro-apoptotic effects by inhibiting the phosphorylation of downstream substrates of Group I PAKs. This leads to the modulation of several key signaling pathways implicated in cancer progression.

PAK1 Downstream Signaling

Caption: this compound inhibits PAK1, leading to downstream effects.

Treatment of cancer cells with this compound leads to a significant decrease in the phosphorylation of key signaling molecules, including:

-

MEK1 and ERK1/2: Inhibition of the MAPK/ERK pathway, which is crucial for cell proliferation.[2]

-

c-Raf: A key upstream regulator of the MAPK/ERK cascade.[2]

-

β-catenin: A central component of the Wnt signaling pathway, involved in cell fate and proliferation.[2]

-

IKKα/β: Kinases that activate the NF-κB pathway, promoting cell survival and inflammation.[2]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize this compound.

Biochemical Kinase Inhibition Assay (Z'-LYTE™ Assay)

This assay is used to determine the in vitro potency of this compound against purified kinases.

Caption: Workflow for the Z'-LYTE™ kinase inhibition assay.

Methodology:

-

Reaction Setup: The kinase, a FRET-labeled peptide substrate, and varying concentrations of this compound are incubated in a microplate well.

-

Initiation: The kinase reaction is initiated by the addition of ATP.

-

Development: After a set incubation period, a development reagent containing a site-specific protease is added. This protease specifically cleaves the non-phosphorylated peptide substrate.

-

Detection: Cleavage of the substrate disrupts FRET, leading to a change in the fluorescence emission ratio. The extent of phosphorylation is inversely proportional to the FRET signal.

-

Data Analysis: The IC50 or Ki values are calculated by plotting the percentage of inhibition against the concentration of this compound.

Cell Viability Assay (MTT/AlamarBlue Assay)

These colorimetric assays are used to assess the effect of this compound on the proliferation and viability of cancer cell lines.

Caption: General workflow for cell viability assays.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: MTT or AlamarBlue reagent is added to each well. Viable cells with active metabolism convert these reagents into a colored or fluorescent product.

-

Detection: The absorbance or fluorescence is measured using a microplate reader.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[2]

Western Blotting for Signaling Pathway Analysis

Western blotting is employed to detect changes in the phosphorylation status of proteins in key signaling pathways upon treatment with this compound.

Methodology:

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the total and phosphorylated forms of the target proteins (e.g., p-PAK1, PAK1, p-MEK, MEK).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.

-

Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified to determine the effect of this compound on protein phosphorylation.[2]

Conclusion

This compound is a valuable research tool for investigating the role of Group I PAKs in cancer biology. Its high potency and selectivity for PAK1 and PAK2 make it a suitable probe for dissecting the downstream signaling pathways regulated by these kinases. While further characterization of its kinome-wide selectivity is warranted, the existing data demonstrates its utility in preclinical models of cancers with PAK1 hyperactivation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutic strategies targeting the PAK signaling axis.

References

FRAX1036: A Technical Guide to a Group I p21-Activated Kinase (PAK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

FRAX1036 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1][2] These serine/threonine kinases are critical downstream effectors of the Rho GTPases Rac1 and Cdc42 and are implicated in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. Dysregulation of PAK signaling is frequently observed in various cancers, making PAKs attractive therapeutic targets. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and key experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a pyridopyrimidinone derivative.[2] Its detailed chemical and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 6-[2-Chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[[2-(1-methylpiperidin-4-yl)ethyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one |

| CAS Number | 1432908-05-8 (free base) |

| Molecular Formula | C28H32ClN7O |

| Molecular Weight | 518.05 g/mol |

| SMILES | CCN1C2=C(C=C(C3=CC(C4=NC=C(C)N=C4)=CC=C3Cl)C1=O)N=C(NCCC5CCN(C)CC5)N=C2 |

| Property | Value |

| Solubility | DMSO: Insoluble (Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.)[1] |

| Storage | 3 years at -20°C (powder), 1 year at -80°C (in solvent)[1] |

Pharmacological Properties

This compound is a potent inhibitor of Group I PAKs with high selectivity over Group II PAKs like PAK4.

Kinase Inhibitory Activity

| Target | Kᵢ (nM) |

| PAK1 | 23.3[1] |

| PAK2 | 72.4[1] |

| PAK4 | 2400[2] |

Kinase Selectivity Profile

This compound has been profiled against a panel of 247 purified kinases at a concentration of 1 µM. The results demonstrate its high selectivity for Group I PAKs.

| Inhibition Range | Number of Kinases |

| >75% | Data not fully available |

| 50-75% | Data not fully available |

| <50% | Data not fully available |

| A comprehensive, quantitative kinase selectivity panel with IC50 values for a broad range of kinases is not publicly available. |

In Vitro and In Vivo Activity

This compound has demonstrated potent cellular activity, inhibiting the phosphorylation of downstream PAK1 substrates such as MEK1 and CRAF at micromolar concentrations in cancer cell lines.[1] Treatment of PAK1-amplified breast cancer cells with this compound leads to the induction of apoptosis.[1] In vivo studies have shown that this compound can slow tumor growth in xenograft models.[1] It is suggested that this compound is unlikely to have significant blood-brain barrier permeability in mice.[1]

Signaling Pathways

This compound exerts its effects by inhibiting Group I PAKs, thereby modulating key downstream signaling pathways implicated in cancer progression.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Kinase Inhibition Assay (Z'-LYTE™)

This assay is used to determine the in vitro potency of this compound against PAK kinases.

Protocol:

-

Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 384-well plate, combine the PAK enzyme (PAK1, PAK2, or PAK4), a FRET-based peptide substrate, and the diluted this compound.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour).

-

Development: Stop the reaction by adding a development reagent.

-

Detection: Measure the fluorescence emission at two wavelengths to determine the ratio of phosphorylated to unphosphorylated substrate, which is then used to calculate the percent inhibition.

Cell Viability Assay (AlamarBlue®)

This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Add AlamarBlue® reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the fluorescence or absorbance of the wells using a plate reader. The signal is proportional to the number of viable cells.

Apoptosis Assay (Caspase 3/7 Activation)

This assay quantifies the induction of apoptosis in cells treated with this compound.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate.

-

Treatment: Treat cells with this compound, alone or in combination with other agents.

-

Reagent Addition: Add a substrate for activated caspase-3 and -7 that becomes fluorescent upon cleavage.

-

Live-Cell Imaging: Monitor the increase in fluorescence over time using a live-cell imaging system. The intensity of the fluorescence correlates with the level of apoptosis.

Western Blotting for Downstream Signaling

This technique is used to analyze the effect of this compound on the phosphorylation status of PAK1 downstream targets.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of downstream targets (e.g., p-MEK, MEK, p-CRAF, CRAF).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound is a valuable research tool for investigating the roles of Group I PAKs in cellular signaling and disease. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of PAK1/2/3 inhibition. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in various biological systems. Further investigation into its comprehensive kinase selectivity and in vivo pharmacokinetic profile will be crucial for its potential development as a therapeutic agent.

References

The Therapeutic Potential of FRAX1036 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FRAX1036, a potent and selective inhibitor of Group I p21-activated kinases (PAKs), has emerged as a promising investigational agent in oncology. PAKs, particularly PAK1, are frequently overexpressed and hyperactivated in a multitude of human cancers, playing a crucial role in cell proliferation, survival, and motility. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound. It consolidates quantitative data on its in vitro and in vivo efficacy, details established experimental protocols for its evaluation, and visualizes its mechanism of action through signaling pathway diagrams. While preclinical findings are encouraging, particularly in models of ovarian and breast cancer, the absence of publicly available clinical trial data suggests that its journey to clinical application is still in the early stages.

Introduction

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that act as key downstream effectors of the Rho GTPases, Rac1 and Cdc42. The six identified PAK isoforms are categorized into two groups: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6). Group I PAKs, especially PAK1, are implicated in a wide array of oncogenic signaling pathways, including the Mek/Erk, PI3K/Akt, and Wnt/β-catenin cascades. Their dysregulation is associated with aggressive tumor phenotypes and poor clinical outcomes in various cancers, such as breast, ovarian, and pancreatic cancer.

This compound is a small molecule inhibitor with high affinity and selectivity for Group I PAKs. Its mechanism of action centers on the inhibition of PAK1/2, thereby disrupting downstream signaling pathways essential for cancer cell proliferation and survival. This guide will delve into the preclinical evidence that underscores the potential of this compound as a therapeutic agent in oncology.

Quantitative Data on this compound Efficacy

The preclinical efficacy of this compound has been evaluated in various cancer models, both as a monotherapy and in combination with other agents. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Value | Reference |

| PAK1 | Ki | 23.3 nM | [1][2] |

| PAK2 | Ki | 72.4 nM | [1][2] |

| PAK4 | Ki | 2.4 µM | [1][2] |

| OVCAR-3 (Ovarian Cancer) | IC50 | 3 µM | [3] |

| OV-90 (Ovarian Cancer) | IC50 | 6 µM | [3] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Dosing Schedule | Key Findings | Reference |

| Ovarian Cancer (OVCAR-3 Xenograft) | This compound + Rottlerin | This compound: 20 mg/kg, oral, daily; Rottlerin: 20 mg/kg, oral, daily | Significantly reduced mean tumor volume compared to either agent alone or control.[3] | [3] |

| Neurofibromatosis Type 2 (NF2) Mouse Model | This compound | 30 mg/kg, oral, daily | Insignificant efficacy in vivo. | [4][5] |

| Breast Cancer (BT474 Xenograft) | This compound + Alisertib | Not specified | Synergistically inhibited tumor growth.[6] | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation using a tetrazolium-based assay (e.g., MTT or MTS).

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-treated wells as a control.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C, or until a color change is apparent.

-

Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly. Read the absorbance at 570 nm using a microplate reader. For MTS, read the absorbance directly at 490 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis

This protocol outlines the steps to analyze the phosphorylation status of PAK1 and its downstream targets, such as MEK and ERK, following this compound treatment.

-

Cell Lysis: Plate cells and treat with this compound as for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-PAK1, total PAK1, phospho-MEK, total MEK, phospho-ERK, and total ERK overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

-

Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., OVCAR-3 or BT474) in 100-200 µL of a 1:1 mixture of Matrigel and PBS into the flank of immunodeficient mice (e.g., nude or SCID).

-

Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2. When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle (e.g., 20% Captisol) and administer it to the treatment group via oral gavage at the desired dose and schedule (e.g., 20-30 mg/kg daily). Administer the vehicle to the control group.

-

Monitoring: Monitor tumor growth and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

This compound Mechanism of Action

Preclinical Evaluation Workflow for this compound

Discussion and Future Directions

The preclinical data for this compound demonstrate its potential as an anti-cancer agent, particularly in tumors with PAK1 hyperactivation. The in vitro studies consistently show potent inhibition of PAK1 and a reduction in the viability of cancer cell lines. The in vivo studies, especially in combination with other targeted agents like rottlerin and alisertib, suggest that this compound could be a valuable component of combination therapies, potentially overcoming resistance mechanisms and enhancing therapeutic efficacy.

However, the insignificant in vivo efficacy observed in the NF2 model as a monotherapy highlights the potential challenges in translating in vitro potency to in vivo effectiveness. This could be due to various factors, including pharmacokinetic properties, tumor microenvironment, and the complexity of the signaling networks involved.

A significant gap in the current knowledge base is the lack of publicly available data from clinical trials. The progression of this compound, or other selective PAK1 inhibitors, into clinical development is a critical next step to validate the promising preclinical findings in human patients. Future research should also focus on identifying predictive biomarkers of response to this compound to enable patient stratification and personalized treatment strategies. Further exploration of combination therapies with both cytotoxic and other targeted agents is also warranted to fully elucidate the therapeutic potential of this compound in a broader range of malignancies.

Conclusion

This compound is a potent and selective inhibitor of Group I PAKs with demonstrated preclinical anti-cancer activity. The available data supports its further investigation as a therapeutic agent, particularly in combination with other drugs. While the current body of evidence is compelling, the absence of clinical trial data underscores the need for continued research to translate these preclinical findings into tangible clinical benefits for cancer patients. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the ongoing exploration of this compound and the broader field of PAK inhibition in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule inhibition of group I p21-activated kinases in breast cancer induces apoptosis and potentiates the activity of microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined inhibition of Aurora A and p21-activated kinase 1 as a new treatment strategy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Combined inhibition of Aurora A and p21-activated kinase 1 as a new treatment strategy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

FRAX1036 in Neurofibromatosis Type 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical data available for FRAX1036, a pan-Group A p21-activated kinase (PAK) inhibitor, in the context of neurofibromatosis type 2 (NF2). NF2 is an autosomal dominant genetic disorder characterized by the development of multiple tumors of the nervous system, most commonly bilateral vestibular schwannomas. The underlying cause of NF2 is a mutation in the NF2 gene, which codes for the tumor suppressor protein Merlin. The loss of functional Merlin leads to the hyperactivation of several downstream signaling pathways, including the p21-activated kinases (PAKs), which are crucial regulators of cell proliferation, survival, and motility.[1][2][3]

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the Group A PAKs, specifically PAK1 and PAK2.[1][2] In a healthy cellular environment, Merlin negatively regulates PAK1 by binding to its p21-binding domain, preventing its activation by RAC1 and holding it in an inactive conformation.[1] In NF2-deficient cells, the absence of functional Merlin leads to constitutive activation of PAK1 and PAK2.[1][2] This aberrant signaling is believed to be a key driver of tumorigenesis in NF2.[1] this compound is designed to counteract this by directly inhibiting the kinase activity of PAK1 and PAK2, thereby blocking downstream signaling cascades.[1]

Signaling Pathway

The loss of Merlin in NF2 results in the overactivation of PAK1 and PAK2, which in turn can activate multiple pro-oncogenic signaling pathways, including the RAF/MEK/ERK, PI3K/AKT, and WNT/β-catenin pathways.[1][4]

Preclinical Efficacy of this compound

The therapeutic potential of this compound in NF2 has been evaluated in both in vitro and in vivo preclinical models.

In Vitro Studies

In vitro experiments have demonstrated that this compound is a potent inhibitor of PAK1/2 in Merlin-deficient Schwann cells.[1] Treatment of both murine (MS02) and human (HEI-193) Merlin-deficient schwannoma cell lines with this compound resulted in a dose-dependent reduction in PAK1 phosphorylation and a decrease in cell proliferation.[1]

| Cell Line | IC50 (Proliferation, 72h) | Effect on PAK1 Phosphorylation | Effect on ERK1/2 Phosphorylation | Reference |

| MS02 (murine) | 162 nM | Profound inhibition | Less pronounced effect | [1] |

| HEI-193 (human) | 1.6 µM | Concentration-dependent reduction | Concentration-dependent reduction | [1] |

In Vivo Studies

A preclinical trial of this compound was conducted in a genetically engineered mouse model (GEMM) that develops spontaneous vestibular and spinal schwannomas, closely mimicking human NF2.[1][2] Eight-month-old mice with established schwannomas were treated with a daily dose of 30 mg/kg of this compound.[1]

Despite the promising in vitro results, this compound showed insignificant efficacy in vivo.[1][2] After 12 weeks of treatment, there were no significant differences observed in tumor size or sensorineural hearing between the this compound-treated group and the vehicle-treated control group.[1]

| Parameter | This compound-Treated Group | Vehicle-Treated Control Group | Outcome | Reference |

| Dorsal Root Ganglia (DRG) Volume | No significant difference | No significant difference | No reduction in tumor size | [1] |

| Sensorineural Hearing | No difference | No difference | No improvement in hearing | [1] |

Pharmacodynamic Analysis

To understand the lack of in vivo efficacy, a pharmacodynamic study was performed on tumor-bearing tissues from the treated mice.[1][5] The results showed that while there was a reduction in phosphorylated PAK1/2 (pPAK1/2) at 6 hours post-treatment, this effect was not sustained over a 24-hour period.[5] Furthermore, downstream pro-oncogenic pathways, including MEK, ERK, AKT, p38, and S6K, had reactivated to levels equal to or exceeding those of the control group by 6 hours after drug administration.[5] This suggests that the transient inhibition of PAK1/2 by this compound at the tested dose was insufficient to produce a durable biological response in the tumors.[5]

| Time Point | pPAK1/2 Levels in DRG Schwannomas | Downstream Pathway Activity (MEK, ERK, AKT, etc.) | Reference |

| 2 hours | Not specified | Not specified | [1][5] |

| 6 hours | Average 1.7-fold decrease (not statistically significant by IHC; significant reduction by immunoblot) | Reactivated to levels equal to or exceeding vehicle control | [5] |

| 24 hours | Inhibition was not durable | Not specified | [5] |

Experimental Protocols

In Vitro Drug Treatment of Cell Lines

-

Cell Seeding: HEI-193 and MS02 cell lines were seeded at a density of 0.3 x 106 cells per well onto 6-well plates.[1]

-

Drug Incubation: The day after seeding, cells were treated with either vehicle control (DMSO <0.01%) or this compound at varying concentrations for 2 hours.[1]

-

Cell Lysis: After the 2-hour incubation, plates were placed on ice, washed with ice-cold PBS, and lysed with ice-cold RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% SDS, 1% Triton X-100, 0.5 mM EGTA) supplemented with protease and phosphatase inhibitors.[1]

In Vivo Preclinical Trial

-

Animal Model: A genetically engineered mouse model (Nf2-cKO) that uniformly develops Schwann cell hyperplasia between 5 and 6 months of age and frank schwannomas by 8 months.[1]

-

Treatment Group: 8-month-old Nf2-cKO mice were treated with 30 mg/kg of this compound daily.[1]

-

Control Group: A control group of Nf2-cKO mice received a vehicle solution.

-

Duration: The treatment was administered for 12 weeks.[1]

-

Endpoints:

-

Tumor Size: Measured by the average volume of the dorsal root ganglia (DRG).[1]

-

Hearing: Assessed to measure sensorineural hearing.[1]

-

Histology: Histological analysis of schwannomas.[1]

-

Pharmacodynamics: Measurement of pPAK1/2 levels in tumor tissue at 2, 6, and 24 hours after the final drug dose.[1][5]

-

Summary and Future Directions

The preclinical evaluation of this compound for neurofibromatosis type 2 has yielded mixed results. While the compound demonstrates potent activity against Merlin-deficient Schwann cells in vitro, it failed to produce a significant therapeutic effect in a genetically engineered mouse model at the dose and schedule tested.[1][2] Pharmacodynamic studies suggest that the transient nature of PAK1/2 inhibition and the rapid reactivation of downstream signaling pathways may account for the lack of in vivo efficacy.[5]

These findings suggest that while PAK1/2 remain viable targets in NF2, more potent or sustained inhibition may be necessary to achieve a therapeutic benefit.[1][2] The research also highlights the potential for redundant or compensatory signaling pathways that can overcome the effects of single-agent PAK inhibition.[5] Future research may focus on the development of more potent and specific PAK inhibitors with improved pharmacokinetic properties or on combination therapies that target multiple nodes in the complex signaling network of NF2-related tumors.[6] The data from the this compound studies provide a valuable foundation for the continued development of targeted therapies for this challenging disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. PAK1 inhibition reduces tumor size and extends the lifespan of mice in a genetically engineered mouse model of Neurofibromatosis Type 2 (NF2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Group I Pak inhibitor Frax-1036 sensitizes 11q13-amplified ovarian cancer cells to the cytotoxic effects of Rottlerin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic effect of PAK and Hippo pathway inhibitor combination in NF2-deficient Schwannoma | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for FRAX1036 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of FRAX1036, a potent inhibitor of Group I p21-activated kinases (PAKs). The following sections include summaries of quantitative data, step-by-step experimental methodologies, and visual diagrams of the relevant signaling pathway and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against its primary targets and in cell-based assays. The following table summarizes key metrics.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| In Vitro Kinase Assay | PAK1 | Ki | 23.3 nM | |

| PAK2 | Ki | 72.4 nM | ||

| PAK4 | Ki | 2.4 µM | ||

| Cell Viability (in combination with Rottlerin) | OVCAR-3 | IC50 of Rottlerin | 1 µM (with 3 µM this compound) | [1] |

| OV-90 | IC50 of Rottlerin | 2.7 µM (with 1 µM this compound) | [1] |

PAK1 Signaling Pathway

The following diagram illustrates the canonical PAK1 signaling pathway, which is initiated by the activation of small GTPases Rac1 and Cdc42. PAK1, a key downstream effector, phosphorylates numerous substrates, including components of the MAPK cascade (Raf-1, MEK1), leading to the activation of ERK and subsequent regulation of gene expression and cell proliferation.

Caption: Simplified PAK1 signaling cascade.

Experimental Protocols

Cell Viability - AlamarBlue Assay

This protocol is designed to assess the effect of this compound on the viability of cancer cell lines, such as OVCAR-3 and OV-90.

Materials:

-

OVCAR-3 or OV-90 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well clear-bottom black plates

-

This compound stock solution (in DMSO)

-

AlamarBlue HS Reagent

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence plate reader

Workflow Diagram:

Caption: AlamarBlue cell viability assay workflow.

Procedure:

-

Culture OVCAR-3 or OV-90 cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete growth medium. Perform a cell count.

-

Seed 4 x 103 cells in 100 µL of complete growth medium per well in a 96-well plate.[2]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add AlamarBlue reagent to each well at 10% of the total volume (20 µL per 200 µL).

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

In Vitro Kinase Assay (Z'-LYTE™)

This protocol describes a method to determine the inhibitory activity (Ki) of this compound against PAK1, PAK2, and PAK4 using a FRET-based assay.

Materials:

-

Recombinant human PAK1 (kinase domain), PAK2 (full length), or PAK4 (kinase domain)

-

FRET peptide substrate (e.g., Ser/Thr 19)

-

This compound stock solution (in DMSO)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA

-

ATP solution

-

Z'-LYTE™ Development Reagent

-

384-well black polypropylene plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the following to each well for a final volume of 7.5 µL:

-

This compound dilution or vehicle control (DMSO)

-

2 µM FRET peptide substrate

-

PAK enzyme (20 pM PAK1, 50 pM PAK2, or 90 pM PAK4)

-

-

Pre-incubate the plate at 22°C for 10 minutes.

-

Initiate the kinase reaction by adding 2.5 µL of assay buffer containing 4x ATP (final concentrations: 160 µM for PAK1, 480 µM for PAK2, 16 µM for PAK4).

-

Incubate the reaction at 22°C for 60 minutes.

-

Stop the reaction by adding 5 µL of Z'-LYTE™ Development Reagent.

-

Incubate for 60 minutes at room temperature.

-

Measure the fluorescence emission of Coumarin (445 nm) and Fluorescein (520 nm) after excitation at 400 nm.

-

Calculate the emission ratio (445 nm/520 nm) to determine the degree of substrate phosphorylation and subsequently the inhibitory activity of this compound.

Western Blot Analysis of PAK1 Pathway Modulation

This protocol is for assessing the effect of this compound on the phosphorylation status of PAK1 and its downstream effectors in a cell line such as MDA-MB-175.

Materials:

-

MDA-MB-175 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PAK1 (Thr423), anti-PAK1, anti-phospho-MEK1 (Ser217/221), anti-MEK1, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Workflow Diagram:

Caption: Western blot analysis workflow.

Procedure:

-

Plate MDA-MB-175 cells and grow to 70-80% confluency.

-

Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10 µM) and a vehicle control (DMSO) for 24 hours.

-

Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation. Refer to the manufacturer's datasheet for recommended antibody dilutions.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

References

Standard Guidelines for Cell-Based Assays with FRAX1036: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

FRAX1036 is a potent and selective small molecule inhibitor of Group I p21-activated kinases (PAKs), which include PAK1, PAK2, and PAK3.[1] These serine/threonine kinases are critical nodes in various signaling pathways that regulate cell proliferation, survival, motility, and cytoskeletal dynamics.[2] Dysregulation of PAK signaling is implicated in the pathogenesis of numerous diseases, particularly cancer, making PAKs attractive therapeutic targets. This compound serves as a valuable tool for investigating the biological functions of Group I PAKs and for preclinical evaluation of PAK inhibition as a therapeutic strategy.

These application notes provide standard guidelines and detailed protocols for utilizing this compound in common cell-based assays to assess its biological activity and mechanism of action.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of Group I PAKs, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts key signaling cascades, including the Raf-MEK-ERK (MAPK) and PI3K-AKT pathways, which are frequently hyperactivated in cancer.[2][3] Inhibition of these pathways by this compound can lead to cell cycle arrest, induction of apoptosis, and reduced cell migration and invasion.[1][4]

Caption: this compound inhibits Group I PAKs, blocking downstream signaling pathways like Raf-MEK-ERK and AKT.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the biochemical potency and cellular activity of this compound across various assays and cell lines.

Table 1: Biochemical Potency of this compound Against PAK Isoforms

| Kinase | Assay Type | Parameter | Value | Reference |

| PAK1 | Cell-free kinase assay | Ki | 23.3 nM | [1] |

| PAK2 | Cell-free kinase assay | Ki | 72.4 nM | [1] |

| PAK4 | Cell-free kinase assay | Ki | 2.4 µM | [1] |

Table 2: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| OVCAR-3 | Ovarian Cancer | AlamarBlue Cell Viability | 3 µM | [2] |

| OV-90 | Ovarian Cancer | AlamarBlue Cell Viability | 6 µM | [2] |

| MDA-MB-175 | Breast Cancer | Cell Viability | ~2.5-5 µM (effective concentration for pathway inhibition) | [1] |

| T47D | Breast Cancer | Cell Viability | >10 µM | [5] |

| BT474 | Breast Cancer | Cell Viability | >10 µM | [5] |

| MCF7 | Breast Cancer | Cell Viability | >10 µM | [5] |

| MDA-MB-231 | Breast Cancer | Cell Viability | >10 µM | [5] |

| SKBR3 | Breast Cancer | Cell Viability | >10 µM | [5] |

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the effects of this compound.

Caption: General experimental workflow for characterizing the effects of this compound in cell-based assays.

Cell Viability/Cytotoxicity Assay (AlamarBlue/resazurin Method)

This assay measures the metabolic activity of viable cells, which is proportional to cell number.

Materials:

-

Target cancer cell lines (e.g., OVCAR-3, MDA-MB-175)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

AlamarBlue™ or resazurin sodium salt solution

-

96-well clear-bottom black plates

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 4 x 10³ cells/well in 100 µL of complete medium.[2]

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 50 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[2]

-

-

AlamarBlue Addition and Incubation:

-

After the treatment period, add 10 µL of AlamarBlue™ reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell line's metabolic activity.

-

-

Data Acquisition:

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (media with AlamarBlue™ only).

-

Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

-

Western Blot Analysis for Target Engagement and Downstream Signaling

This protocol is for assessing the phosphorylation status of PAK1 and its downstream targets like c-Raf and MEK1.

Materials:

-

Target cancer cell lines

-